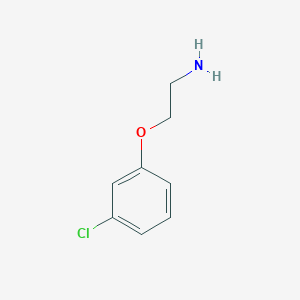

2-(3-Chlorophenoxy)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLZUIZCCAYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557914 | |

| Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6488-00-2 | |

| Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenoxy)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chlorophenoxy)ethylamine chemical structure and properties

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)ethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, plausible synthetic routes, and potential applications in the broader context of medicinal chemistry and organic synthesis, offering field-proven insights for the laboratory professional.

Core Chemical Identity and Structure

This compound is an organic compound featuring a chlorophenoxy group linked via an ether bond to an ethylamine moiety. The meta-position of the chlorine atom on the phenyl ring is a defining structural characteristic that influences its electronic properties and steric profile, distinguishing it from its ortho and para isomers. This structure makes it a valuable building block for introducing a specific substituted phenoxyethyl motif into larger, more complex molecules.

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-(3-chlorophenoxy)ethanamine | [1] |

| CAS Number | 6488-00-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [2] |

| InChI | InChI=1S/C8H10ClNO/c9-7-2-1-3-8(4-7)11-6-5-10/h1-4H,5-6,10H2 | N/A |

| InChIKey | SKLZUIZCCAYHOB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OCCN | [1] |

| Synonyms | 2-(3-chlorophenoxy)ethanamine | [1] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various reaction conditions. As an amine, it is basic and will react with acids to form salts, which often have significantly different solubility profiles (e.g., higher water solubility).

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Liquid | [1] |

| Water Solubility | 4593.8 mg/L (Predicted) | Predicted value; likely higher for its hydrochloride salt form.[1] |

| pKa (Predicted) | ~9.5-10.5 | Typical for a primary alkylamine; the phenoxy group has a minor electronic effect. |

| LogP (Predicted) | 1.8 | Indicates moderate lipophilicity. |

Synthesis and Manufacturing Insights

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through established named reactions. The core challenge is the formation of the ether linkage and the installation of the primary amine, which must be done while preventing common side reactions like over-alkylation of the amine. Two robust strategies are presented here.

Strategy A: Williamson Ether Synthesis followed by Gabriel Synthesis

This is a highly reliable two-stage approach. The first stage forms the ether bond, and the second stage introduces the amine group using a protected nitrogen source (phthalimide) to prevent the formation of secondary and tertiary amine byproducts.

Caption: Synthetic workflow via Williamson-Gabriel synthesis.

Causality Behind Experimental Choices:

-

Williamson Ether Synthesis: This classic Sₙ2 reaction is ideal for forming the ether linkage between a phenoxide and a primary alkyl halide.[3] Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the relatively acidic 3-chlorophenol, creating the nucleophilic phenoxide in situ.[4]

-

Gabriel Synthesis: Direct reaction with 2-chloroethylamine would lead to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis elegantly circumvents this by using potassium phthalimide as a protected nitrogen nucleophile.[5] The phthalimide's nitrogen is significantly less nucleophilic after the initial alkylation, preventing further reaction.[1] The final deprotection step with hydrazine is effective for cleaving the imide to release the desired primary amine as a clean product.[5]

Detailed Experimental Protocol (Representative)

Part 1: Synthesis of N-[2-(3-chlorophenoxy)ethyl]phthalimide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. DMF is a suitable polar aprotic solvent for Sₙ2 reactions.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium 3-chlorophenoxide.

-

Alkylation: Add 2-bromo-N-phthaloylethanamine (1.05 eq) to the reaction mixture.

-

Heating: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of this compound

-

Setup: To a round-bottom flask, add the N-[2-(3-chlorophenoxy)ethyl]phthalimide (1.0 eq) from Part 1 and ethanol.

-

Deprotection: Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension. Causality: Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group, leading to ring-opening and eventual release of the primary amine in a process known as the Ing-Manske procedure.[5]

-

Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1-2. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid.

-

Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >12, and extract with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as an oil.

Applications and Pharmacological Context

While this compound itself is not an end-product therapeutic, it is a valuable intermediate or building block. Its utility stems from its bifunctional nature: the primary amine allows for the formation of amides, sulfonamides, and secondary/tertiary amines, while the chlorophenoxy moiety provides a scaffold with specific steric and electronic properties.

Role as a Synthetic Intermediate: The primary application is in organic synthesis. It serves as a precursor for more complex molecules in various fields:

-

Pharmaceuticals: Phenoxyethylamine scaffolds are present in numerous biologically active compounds. For instance, the related 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.[6]

-

Agrochemicals: Chlorophenoxy derivatives, such as those derived from phenoxyacetic acid, are a well-known class of herbicides.[4] While this specific amine is not a herbicide, its structural motif is relevant to the agrochemical field.

-

Research Chemicals: It is sold commercially as a building block for discovery chemistry libraries, enabling the rapid synthesis of novel compound series for biological screening.[1]

Potential in Medicinal Chemistry: Derivatives of structurally similar phenylethylamines have been extensively studied as ligands for various receptors, particularly dopamine receptors.

-

Dopamine Receptor Ligands: Research on N-substituted 2-(hydroxyphenyl)ethylamine derivatives shows that modifications on the phenyl ring (including chloro- and fluoro-substitutions) and on the amine nitrogen can tune the affinity and selectivity for D1 and D2 dopamine receptor subtypes.[7]

-

Antiplasmodial Activity: The 2-(3-chlorophenoxy) moiety has been incorporated into more complex quinoxaline structures which have demonstrated antiplasmodial (anti-malarial) activity, suggesting the fragment contributes favorably to binding in certain biological targets.

The logical flow for its use in a drug discovery program is visualized below.

Caption: Role in a typical drug discovery pipeline.

Safety and Handling

This compound and its isomers are classified as corrosive and must be handled with appropriate engineering controls and personal protective equipment (PPE). The primary hazards are severe skin burns and eye damage upon contact.

Table 3: GHS Hazard Information

| Category | Code | Statement |

| Hazard Class | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage. |

| Signal Word | Danger | N/A |

| Pictogram | GHS05 (Corrosion) | N/A |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any vapors. Ensure an eyewash station and safety shower are immediately accessible and tested regularly.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

-

Respiratory Protection: Not typically required when used within a fume hood. If there is a risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge is necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and strong oxidizing agents.

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

This compound is a foundational chemical intermediate whose value lies in its versatile bifunctional structure. While direct pharmacological applications are not prominent, its role as a molecular building block in the synthesis of potential therapeutics, agrochemicals, and novel research compounds is well-established. A thorough understanding of its synthesis, particularly via robust methods like the Williamson-Gabriel pathway, and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting. This guide provides the necessary technical and practical framework for scientists to leverage this compound's synthetic potential.

References

- 1. This compound (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 6. Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)ethylamine: Pathways, Mechanisms, and Protocols

Abstract: This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(3-chlorophenoxy)ethylamine, a valuable chemical intermediate. The document is structured for researchers, chemists, and professionals in drug development, offering a critical analysis of various synthetic strategies. We will explore classical methods, such as the Williamson ether synthesis coupled with subsequent amination via the Gabriel and Staudinger reactions, as well as more convergent approaches like reductive amination. The guide delves into the underlying mechanisms of each pathway, providing step-by-step experimental protocols and field-proven insights into the advantages and limitations of each method. A comparative analysis is presented to assist in selecting the optimal route based on criteria such as yield, scalability, safety, and cost-effectiveness. All technical claims are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a primary amine featuring a substituted phenoxy ethyl backbone. This structural motif is present in a variety of pharmacologically active molecules and serves as a key building block in medicinal chemistry for the development of novel therapeutic agents. The synthesis of this compound, while seemingly straightforward, presents several strategic challenges, primarily centered around the selective formation of the ether linkage and the introduction of the terminal amine group without side reactions.

This guide moves beyond a simple listing of procedures to provide a causal explanation for experimental choices, empowering the researcher to not only replicate the synthesis but also to adapt it. We will dissect and compare multiple synthetic routes, grounding the discussion in fundamental organic chemistry principles and practical laboratory considerations.

Retrosynthetic Analysis

A logical starting point for designing a synthesis is a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. For this compound, two primary bond disconnections are most logical: the C-O ether bond and the C-N amine bond.

-

Route A (C-O Disconnection): This approach suggests forming the ether bond between 3-chlorophenol and a two-carbon unit already containing the nitrogen (or a precursor). This points towards the Williamson Ether Synthesis .

-

Route B (C-N Disconnection): This strategy involves first constructing the 2-(3-chlorophenoxy)ethyl scaffold and then introducing the amine functionality. This opens up several possibilities for C-N bond formation, including nucleophilic substitution (Gabriel, Azide routes) , reductive amination , or catalytic amination .

This guide is structured around these fundamental strategies.

Pathway I: Williamson Ether Synthesis and Subsequent Amination

This is a robust and widely-used two-stage approach. The first stage establishes the ether linkage, and the second stage installs the primary amine.

Stage 1: Ether Formation via Williamson Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an S_N2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[1] Due to the increased acidity of phenols compared to aliphatic alcohols, the deprotonation of 3-chlorophenol can be achieved with common bases like NaOH or K₂CO₃, avoiding the need for stronger, more hazardous reagents like NaH.[2]

Experimental Protocol 3.1: Synthesis of 2-(3-Chlorophenoxy)ethanol

-

To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add finely pulverized potassium carbonate (1.5 eq).

-

Add 2-chloroethanol (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) for 6-12 hours, monitoring progress by TLC.[3]

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation or column chromatography to yield pure 2-(3-chlorophenoxy)ethanol.

Stage 2: Introduction of the Amine Group

With the alcohol intermediate in hand, it must first be converted to a substrate suitable for nucleophilic substitution, typically an alkyl halide. This is readily achieved using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 2-(3-chlorophenoxy)ethyl chloride or bromide, respectively. This activated intermediate can then be converted to the target amine by several methods.

The Gabriel synthesis is a classic method that transforms primary alkyl halides into primary amines using potassium phthalimide.[4] Its primary advantage is the prevention of over-alkylation, a common side reaction when using ammonia as a nucleophile.[5] The phthalimide nitrogen is deprotonated to form a potent nucleophile that displaces the halide. The amine is then liberated in a final deprotection step, commonly using hydrazine (the Ing-Manske procedure).[6]

Experimental Protocol 3.2.1: Gabriel Synthesis

-

Dissolve 2-(3-chlorophenoxy)ethyl bromide (1.0 eq) in anhydrous DMF.

-

Add potassium phthalimide (1.05 eq) to the solution.

-

Heat the mixture to 80-100 °C for 2-4 hours until the starting halide is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.

-

Suspend the intermediate in ethanol and add hydrazine hydrate (1.5 eq).

-

Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.[6]

-

Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide and protonate the product amine.

-

Filter the solid, and concentrate the filtrate. Basify the residue with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, concentrate, and purify by distillation to yield the final amine.

-

Field Insight: While reliable, the Gabriel synthesis suffers from relatively harsh deprotection conditions and the challenge of removing the phthalhydrazide byproduct, which can sometimes complicate purification on a large scale.[4]

An alternative, often milder route involves converting the alkyl halide to an azide, followed by reduction. The Staudinger reaction (or more accurately, Staudinger reduction when followed by hydrolysis) is an exceptionally clean and high-yielding method for reducing organic azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃).[7]

The reaction proceeds in two distinct steps: the formation of an iminophosphorane intermediate with the expulsion of nitrogen gas, followed by hydrolysis to yield the amine and a phosphine oxide byproduct.[8]

Experimental Protocol 3.2.2: Azide-Staudinger Pathway

-

Azide Formation: Dissolve 2-(3-chlorophenoxy)ethyl bromide (1.0 eq) in a polar aprotic solvent like DMSO or DMF. Add sodium azide (NaN₃, 1.2 eq) and heat to 50-70 °C for 3-6 hours.

-

CAUTION: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat and shock. It is advisable not to isolate the azide intermediate in large quantities.

-

-

After the reaction is complete, cool and dilute with water, then extract the organic azide into diethyl ether or ethyl acetate. Wash the organic layer to remove residual DMF and NaN₃.

-

Staudinger Reduction: Dissolve the crude azide in a mixture of THF and water (e.g., 9:1 ratio).

-

Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (N₂ gas) will be observed.

-

Stir the reaction at room temperature or with gentle warming (40-50 °C) until the azide is fully consumed (monitored by IR spectroscopy - disappearance of the strong azide stretch at ~2100 cm⁻¹).

-

Concentrate the solvent. The main byproduct, triphenylphosphine oxide, can often be removed by crystallization from a nonpolar solvent or by column chromatography.

-

Purify the resulting amine by acid-base extraction followed by distillation.

-

Expert Insight: This pathway is often preferred in modern synthesis for its mild conditions and high fidelity. The main challenge is the safe handling of azides and the removal of the stoichiometric triphenylphosphine oxide byproduct.

Pathway II: Convergent Reductive Amination

Reductive amination is a highly efficient one-pot method that converts a carbonyl group into an amine.[9] For this synthesis, it would involve the reaction of (3-chlorophenoxy)acetaldehyde with an ammonia source, which forms an intermediate imine that is immediately reduced in situ to the target amine.

The key to success is the choice of reducing agent. It must be selective enough to reduce the imine intermediate faster than the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose, as it is less reactive than sodium borohydride and performs well under the mildly acidic conditions that favor imine formation.[10][11]

Experimental Protocol 4.1: Reductive Amination

-

The precursor, (3-chlorophenoxy)acetaldehyde, can be prepared by the oxidation of 2-(3-chlorophenoxy)ethanol (from Protocol 3.1) using a mild oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Dissolve the aldehyde (1.0 eq) and ammonium acetate (2.5 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir at room temperature for 12-24 hours until the reaction is complete.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude amine by distillation under reduced pressure.

-

Expert Insight: This is an excellent method for scalability due to its one-pot nature, which improves operational efficiency. The primary consideration is the availability and stability of the aldehyde precursor, which can sometimes be prone to polymerization.

Comparative Analysis

To aid in the selection of an appropriate synthetic route, the pathways are summarized and compared below based on several key metrics relevant to both academic and industrial settings.

| Metric | Pathway I (Gabriel) | Pathway I (Azide-Staudinger) | Pathway II (Reductive Amination) |

| Number of Steps | 3 (Etherification, Halogenation, Amination) | 3 (Etherification, Halogenation, Azidation/Reduction) | 2 (Alcohol Oxidation, Reductive Amination) |

| Typical Overall Yield | Moderate (60-75%) | High (75-90%) | High (70-85%) |

| Scalability | Moderate; byproduct removal can be difficult. | Good; azide handling requires engineering controls. | Excellent; one-pot process is highly efficient. |

| Safety Hazards | Hydrazine is toxic and corrosive. | NaN₃ is highly toxic; organic azides are potentially explosive. | Aldehyde can be unstable; uses flammable solvents. |

| Key Advantage | Avoids over-alkylation; uses classical, well-understood reactions. | Very mild reduction step; high yields and purity. | Convergent and atom-economical; one-pot procedure. |

| Key Disadvantage | Harsh deprotection; stoichiometric byproduct (phthalhydrazide). | Use of hazardous azide reagents; stoichiometric byproduct (PPh₃=O). | Requires potentially unstable aldehyde precursor. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and viable pathways.

-

For laboratory-scale synthesis where yield and purity are paramount, the Williamson ether synthesis followed by the azide-Staudinger reduction offers a highly reliable and clean route, provided appropriate safety measures are implemented for handling azides.

-

The Gabriel synthesis remains a valid, albeit more traditional, alternative that effectively prevents amine over-alkylation but presents challenges in purification.

-

For process development and larger-scale manufacturing, reductive amination stands out as the most efficient strategy due to its convergent, one-pot nature, which minimizes unit operations and waste streams. The critical factor for this route is ensuring a stable and accessible supply of the (3-chlorophenoxy)acetaldehyde intermediate.

The ultimate choice of synthesis will depend on the specific requirements of the project, balancing factors of scale, cost, available equipment, and safety protocols.

References

- Vertex AI Search. (n.d.). Williamson Ether Synthesis.

- Vertex AI Search. (n.d.). Williamson Ether Synthesis.

- Chemchart. (n.d.). This compound (6488-00-2).

- Wikipedia. (2024). Staudinger reaction.

- Wikipedia. (2024). Mitsunobu reaction.

- Wikipedia. (2024). Williamson ether synthesis.

- Wikipedia. (2024). Gabriel synthesis.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Thermo Fisher Scientific. (n.d.). Staudinger Reaction.

- Alfa Chemistry. (n.d.). Staudinger Reduction.

- Chemistry Steps. (n.d.). The Gabriel Synthesis.

- L.S.College, Muzaffarpur. (2020). Gabriel synthesis.

- Wikipedia. (2024). Reductive amination.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. byjus.com [byjus.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data (NMR, IR, MS) of 2-(3-Chlorophenoxy)ethylamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the dynamic landscape of chemical research and drug development, unequivocal structural confirmation of novel or sparsely documented compounds is paramount. As experimental spectral data for this compound is not widely available in public repositories, this document adopts a predictive and methodological approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We present the expected spectroscopic signatures of the molecule and provide detailed, field-proven protocols for data acquisition and interpretation. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, or analysis of this compound and its structural analogs, ensuring a high standard of scientific integrity and analytical rigor.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the phenoxyethylamine class of compounds, which are significant structural motifs in medicinal chemistry and materials science. Its utility as a synthetic intermediate or a potential bioactive agent necessitates a robust and validated analytical profile to confirm its identity, purity, and stability. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous "fingerprint" of the molecule's structure.

This guide moves beyond a simple listing of data. As a senior application scientist, the goal is to elucidate the causality behind the expected spectral features and the experimental choices made to observe them. We will explore how the interplay of the aromatic ring, the chloro-substituent, the ether linkage, and the primary amine function dictates the outcome of each spectroscopic measurement.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide for spectral assignments.

Chemical Structure:

-

Molecular Formula: C₈H₁₀ClNO

-

Molecular Weight: 171.62 g/mol

-

CAS Number: 6488-00-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations, we can map the precise connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen atom, and the electron-donating nature of the amine.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H2 | ~7.20 | t | 1H | Ortho to chlorine, meta to the ether. Appears as a triplet due to coupling with H3 and H6. |

| H3 | ~6.90 | dd | 1H | Para to chlorine, ortho to the ether. Split by H2 and H4. |

| H4 | ~6.80 | t | 1H | Meta to chlorine, ortho to the ether. Appears as a triplet due to coupling with H3 and H5. |

| H5 | ~7.15 | dd | 1H | Meta to both chlorine and the ether. Split by H4 and H6. |

| H7 (-O-CH₂-) | ~4.10 | t | 2H | Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with H8. |

| H8 (-CH₂-N-) | ~3.15 | t | 2H | Less deshielded than H7. Appears as a triplet due to coupling with H7. |

| -NH₂ | ~1.50 | br s | 2H | A broad singlet due to rapid proton exchange and quadrupole broadening from the nitrogen atom. Its position is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C1 | ~158.5 | Aromatic carbon attached to oxygen (ipso-carbon), highly deshielded. |

| C2 | ~135.0 | Aromatic carbon attached to chlorine (ipso-carbon). |

| C3 | ~121.0 | Aromatic CH, ortho to the ether group. |

| C4 | ~130.5 | Aromatic CH, para to the ether group. |

| C5 | ~115.0 | Aromatic CH, ortho to the ether group. |

| C6 | ~113.0 | Aromatic CH, para to the chlorine atom. |

| C7 (-O-CH₂-) | ~67.0 | Aliphatic carbon attached to oxygen, deshielded. |

| C8 (-CH₂-N-) | ~41.5 | Aliphatic carbon attached to nitrogen. |

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-degree pulse angle to ensure a short relaxation delay can be used without saturating the signals.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Acquire 16 scans, with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width from 0 to 200 ppm.

-

Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid and reliable confirmation of their presence in the molecule.

Predicted IR Absorption Bands

The spectrum of this compound is expected to be rich with characteristic peaks corresponding to its amine, ether, and chloro-aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity | Notes |

|---|---|---|---|

| 3400-3300 | N-H Stretch (Amine) | Medium, Doublet | The presence of a doublet is characteristic of a primary (-NH₂) amine, corresponding to symmetric and asymmetric stretching.[1] |

| 3100-3000 | C-H Stretch (Aromatic) | Medium | Indicates the sp² C-H bonds of the benzene ring. |

| 2960-2850 | C-H Stretch (Aliphatic) | Medium | Indicates the sp³ C-H bonds of the ethyl chain. |

| ~1600, ~1475 | C=C Stretch (Aromatic) | Strong, Multiple | These two sharp bands are highly characteristic of the benzene ring skeleton.[2] |

| 1250-1200 | C-O Stretch (Aryl Ether, Asymmetric) | Strong | A very prominent peak indicating the aryl-O-alkyl ether linkage.[3] |

| 1100-1000 | C-N Stretch (Aliphatic Amine) | Medium | Confirms the presence of the C-N bond.[3] |

| 880-750 | C-H Bend (Aromatic, Out-of-Plane) | Strong | The exact position is diagnostic of the substitution pattern. For 1,3-disubstitution, strong bands are expected in this region.[4] |

| 780-700 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The key predicted ions are detailed below.

Table 4: Predicted Key Ions and Fragmentation Pathways (EI-MS)

| m/z Value | Proposed Fragment | Pathway |

|---|---|---|

| 171/173 | [C₈H₁₀ClNO]⁺˙ (Molecular Ion, M⁺˙) | The intact molecule minus one electron. The M+2 peak at m/z 173 will have ~1/3 the intensity of the M⁺˙ peak due to the natural abundance of the ³⁷Cl isotope. |

| 142/144 | [ClC₆H₄OCH₂]⁺ | Cleavage of the C-C bond between C7 and C8. |

| 128/130 | [ClC₆H₄O]⁺ | Cleavage of the O-C7 bond. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a very common and favorable fragmentation for primary amines. This is often the base peak. |

Visualization: Predicted MS Fragmentation

Caption: Predicted Major MS Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for this volatile, thermally stable compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 25 to 300.

-

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the structure.

-

MS confirms the molecular weight (171 g/mol ) and the presence of one chlorine atom (from the M/M+2 isotope pattern).

-

IR confirms the presence of the key functional groups: a primary amine (doublet ~3350 cm⁻¹), an aryl ether (~1250 cm⁻¹), and a chloro-aromatic ring.

-

¹³C NMR confirms the number of unique carbon environments (8 predicted) and their electronic nature (4 aromatic CH, 2 aromatic quaternary, 2 aliphatic).

-

¹H NMR provides the final, detailed piece of the puzzle. It confirms the 1,3-substitution pattern on the aromatic ring and the precise connectivity of the -O-CH₂-CH₂-NH₂ chain through the observed triplet-triplet splitting pattern. The integration values (4 aromatic H, 2+2 aliphatic H, 2 amine H) match the molecular formula derived from MS.

Together, these predicted datasets form a unique and self-consistent profile that would unequivocally confirm the structure of this compound.

Conclusion

This guide has established a predictive spectroscopic profile for this compound and provided robust, detailed methodologies for its empirical validation. By understanding the expected NMR shifts and multiplicities, the characteristic IR vibrations, and the logical fragmentation pathways in mass spectrometry, researchers are well-equipped to confirm the synthesis of this target molecule with a high degree of confidence. This analytical framework ensures data integrity, which is the foundation of all subsequent research and development activities.

References

-

Bretherick's Handbook of Reactive Chemical Hazards. (n.d.). VDOC.PUB. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved from [Link]

-

Fahie, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Fahie, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR handout.pdf. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(3-Chlorophenoxy)ethylamine Derivatives

Abstract

Derivatives of 2-(3-Chlorophenoxy)ethylamine represent a compelling, yet underexplored, scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of their potential biological activities, drawing upon structure-activity relationship (SAR) data from closely related chemical series. While direct pharmacological studies on this specific substitution pattern are limited, compelling evidence from analogous compounds suggests significant potential for central nervous system (CNS) modulation, particularly in the realms of antidepressant and anxiolytic activities. This document will synthesize existing knowledge, propose mechanistic hypotheses, and provide detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The 2-(Phenoxy)ethylamine Scaffold - A Privileged Motif in Neuropharmacology

The 2-(phenoxy)ethylamine core is a well-established pharmacophore found in numerous biologically active compounds. Its structural features, comprising an aromatic ring linked via an ether oxygen to an ethylamine side chain, allow for diverse interactions with various biological targets. The nature and position of substituents on the phenoxy ring, as well as modifications to the ethylamine moiety, can profoundly influence the pharmacological profile of the resulting derivatives.

The introduction of a chlorine atom at the meta-position (C3) of the phenoxy ring, as in the this compound scaffold, is of particular interest. Halogen substituents are known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, which in turn can enhance binding affinity and selectivity for specific receptors and transporters in the CNS. This guide will explore the therapeutic hypotheses stemming from this specific structural feature.

Potential Antidepressant Activity: Targeting Monoamine Neurotransmission

A significant body of research points towards the antidepressant potential of phenoxyethylamine and related derivatives. The primary mechanism of action for many established antidepressants involves the modulation of monoamine neurotransmitters, namely serotonin (5-HT) and norepinephrine (NE).

Mechanistic Hypothesis: Inhibition of Monoamine Reuptake

The structural similarity of this compound derivatives to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests a plausible mechanism of action. The phenoxy ring can engage in π-π stacking and hydrophobic interactions within the binding pockets of the serotonin transporter (SERT) and norepinephrine transporter (NET), while the ethylamine side chain can form crucial ionic bonds. The 3-chloro substituent may enhance binding affinity through favorable electronic and steric interactions.

A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated that a halogen substituent at the 3-position of the aryl ring was favorable for inhibiting the synaptosomal uptake of both norepinephrine and serotonin[1]. While the core is a phenyl rather than a phenoxy group, this finding supports the potential importance of the 3-chloro substitution pattern for dual reuptake inhibition.

Figure 1: Proposed mechanism of monoamine reuptake inhibition.

Mechanistic Hypothesis: Monoamine Oxidase (MAO) Inhibition

An alternative or complementary mechanism for antidepressant activity could be the inhibition of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. Selective inhibitors of MAO-A are established therapeutic agents for depression. The phenoxyethylamine scaffold bears some resemblance to known MAO inhibitors, and the electronic properties of the 3-chloro-substituted ring could influence its interaction with the enzyme's active site.

Experimental Protocols for Evaluating Antidepressant Potential

Protocol 1: Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of test compounds on SERT and NET using synaptosomes prepared from rat brain tissue.[1][2]

-

Preparation of Synaptosomes:

-

Homogenize fresh rat brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES (KRH) buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).

-

-

Reuptake Inhibition Assay:

-

Prepare serial dilutions of the this compound derivatives and a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) in KRH buffer.

-

In a 96-well plate, pre-incubate the synaptosomal suspension with the test compounds or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]5-HT or [³H]NE and a final concentration of the respective unlabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold KRH buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric assay measures the activity of MAO-A and MAO-B.[3][4]

-

Enzyme Preparation:

-

Use commercially available recombinant human MAO-A and MAO-B or prepare mitochondrial fractions from rat liver (for MAO-A) and brain (for MAO-B).

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the enzyme preparation with serial dilutions of the test compounds or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes at 37°C.

-

Initiate the reaction by adding the appropriate substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation) using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[5][6][7][8]

-

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

-

Procedure:

-

Administer the test compound or vehicle to mice (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

-

Gently place each mouse individually into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera.

-

After the session, remove the mouse, dry it gently with a towel, and return it to its home cage.

-

-

Data Analysis:

-

Score the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the 6-minute test.

-

A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Potential Anxiolytic Activity: Modulating GABAergic and Serotonergic Systems

Phenoxy-based compounds have also been investigated for their anxiolytic properties. For instance, a study on phenoxypropanolamine derivatives reported anxiolytic effects in human volunteers[9]. The structural elements of this compound derivatives suggest potential interactions with key neurotransmitter systems involved in anxiety, such as the GABAergic and serotonergic systems.

Mechanistic Hypothesis

The anxiolytic effects could be mediated by positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Alternatively, or in conjunction, these derivatives might interact with specific serotonin receptor subtypes, such as 5-HT₁A or 5-HT₂A/₂C, which are known to play a crucial role in anxiety regulation.

Experimental Protocol for Evaluating Anxiolytic Potential

Protocol 4: Elevated Plus Maze (EPM) Test in Rodents

The EPM is a standard behavioral model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]

-

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm).

-

Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 15 cm high).

-

A central platform (e.g., 5 x 5 cm) connects the four arms.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals prior to the test.

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session with a video camera for later analysis.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are lacking, we can extrapolate from related series:

-

Position of Halogen: The meta-position (3-position) for halogen substitution on an aryl ring has been shown to be favorable for antidepressant-like activity in related scaffolds[1].

-

Nature of the Amine: The primary amine in the parent structure is a key site for modification. N-alkylation or incorporation into a heterocyclic ring system can significantly impact potency and selectivity for various targets.

-

Flexibility of the Ethylamine Chain: The two-carbon linker provides conformational flexibility, which is often crucial for optimal interaction with the binding site.

Figure 2: Key structural features for SAR exploration.

Synthesis Outline

A general synthetic route to this compound derivatives is outlined below.

Figure 3: General synthetic pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of novel CNS-active agents. Based on robust evidence from structurally analogous compounds, the primary therapeutic hypotheses point towards antidepressant and anxiolytic activities, likely mediated through the modulation of monoamine neurotransmitter systems.

Future research should focus on the synthesis and systematic pharmacological evaluation of a library of this compound derivatives. The experimental protocols detailed in this guide provide a comprehensive framework for such investigations. A thorough exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of promising lead candidates for further preclinical development.

References

-

BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. Retrieved from [Link]

-

Slideshare. (2015, November 11). Screening of antidepressant. Retrieved from [Link]

-

protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

-

Lezak, K. R., & Missig, G. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

-

Mathew, B., Suresh, J., Mathew, G. E., & Yoon, S. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 317–326). [Link]

-

IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

-

JoVE. (2011, June 17). Video: The Mouse Forced Swim Test. Retrieved from [Link]

-

JoVE. (2022, June 22). Mouse Forced Swim Test l Protocol Preview [Video]. YouTube. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 93, 75–83. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2018). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. 52(2), 47-54.

-

Herraiz, T., & Guillén, H. (2016). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1391, pp. 129–141). [Link]

-

Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 28–35. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. 52(2), 47-54.

-

Neurofit. (n.d.). In-vivo screening of antidepressant. Retrieved from [Link]

-

PubMed. (2024). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Phytomedicine, 155999. [Link]

- ACS Publications. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1735-1742.

- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- PubMed. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 45(11), 1183–1200.

-

BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

-

PubMed Central. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 7(12), 1735–1742. [Link]

- PubMed. (1987). [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo]. Arzneimittel-Forschung, 37(6), 721–725.

- Semantic Scholar. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS Chemical Neuroscience, 7, 1735-1742.

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. J. Chem. Pharm. Res., 7(1), 478-484.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

PubMed. (1990). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of medicinal chemistry, 33(4), 1121–1127. [Link]

- Journals. (2013). The Anxiolytic Effect of Phencyclidine Derivatives in Mice. Advanced Pharmaceutical Bulletin, 3(1), 193-197.

-

PubMed Central. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 11(3), 66. [Link]

-

Chemchart. (n.d.). This compound (6488-00-2). Retrieved from [Link]

-

PubMed Central. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 28(6), 525–534. [Link]

- Pharmacia. (2025). View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl). Pharmacia, 72(1).

- MDPI. (2023).

-

PubMed. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2907. [Link]

- Asian Journal of Chemistry. (2007). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Asian Journal of Chemistry, 19(7), 4985-4992.

-

PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

- Pharmacia. (2025). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Pharmacia, 72(1).

- Brieflands. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Sciences, 8(3), 187-192.

Sources

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: The Mouse Forced Swim Test [jove.com]

- 8. youtube.com [youtube.com]

- 9. [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. behaviorcloud.com [behaviorcloud.com]

- 13. protocols.io [protocols.io]

- 14. bio-protocol.org [bio-protocol.org]

Foreword: Charting the Energetic Landscape of Drug Candidates

An In-depth Technical Guide to the Thermochemical Profile of 2-(3-Chlorophenoxy)ethylamine

In the landscape of modern drug discovery, the aphorism "structure dictates function" is foundational. However, a molecule's static, three-dimensional structure tells only part of its story. The other, equally critical part is told by its thermodynamics—the energetic forces that govern its stability, reactivity, and interactions. For researchers, scientists, and drug development professionals, understanding the thermochemical profile of a candidate molecule is not an academic exercise; it is a predictive tool of immense power. A molecule's enthalpy of formation, heat capacity, and entropy are the fundamental parameters that underpin its behavior, from synthesis and formulation to its ultimate binding affinity with a biological target.[1][2]

Part 1: Experimental Determination of Core Thermochemical Parameters

The empirical measurement of thermochemical properties remains the cornerstone of chemical thermodynamics. These methods provide the ground truth against which all computational models are benchmarked. The following protocols are designed to yield high-precision data for key parameters.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is arguably the most critical thermochemical parameter, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound (C₈H₁₀ClNO), the most reliable method for its determination is oxygen bomb calorimetry.[5][6] The experiment does not measure the enthalpy of formation directly but rather the enthalpy of combustion (ΔcH°), from which ΔfH° can be calculated using Hess's Law.[5][7]

-

Sample Preparation & Purity Verification:

-

Synthesize or procure a high-purity sample of this compound. Purity is paramount and should be >99.5%, verified by techniques like DSC, HPLC, and NMR.

-

Press a precise mass (typically 0.5 - 1.0 g) of the liquid sample into a pellet using a pellet press or encapsulate it in a gelatin capsule of known mass and heat of combustion.

-

-

Calorimeter Setup:

-

Place the pellet in the crucible within the bomb vessel. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

-

Add a small, precise amount of distilled water (approx. 1 mL) to the bomb to ensure all combustion products are in their standard states and to dissolve the acidic gases (HCl, NOx) formed.

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

-

-

Combustion and Data Acquisition:

-

Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known volume of water.

-

Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature change of the water jacket with high precision (to 10⁻⁴ K) until a stable final temperature is reached. The temperature rise (ΔT) is the primary data point.[8]

-

-

Post-Combustion Analysis:

-

Vent the bomb and analyze the gaseous and liquid contents to quantify the amounts of nitric acid and hydrochloric acid formed, as these side reactions contribute to the total heat released.

-

-

Calculation of ΔfH°:

-

First, calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter.

-

Correct this value for the heat contributions from the fuse wire ignition and the formation of nitric and hydrochloric acids to find the heat of combustion of the sample (q_comb).

-

The standard internal energy of combustion (ΔcU°) is then calculated.

-

The standard enthalpy of combustion (ΔcH°) is determined from ΔcU° using the relation ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion equation: C₈H₁₀ClNO(l) + 10.25 O₂(g) → 8 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g) + HCl(aq)

-

Finally, apply Hess's Law to calculate the standard enthalpy of formation using the known ΔfH° values for CO₂, H₂O, and HCl(aq).

-

Caption: Workflow for determining ΔfH° using bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Heat capacity is a measure of the amount of heat required to raise a substance's temperature. It is crucial for understanding how a molecule's enthalpy and entropy change with temperature. DSC is the ideal technique for this measurement.[9][10]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium.[9]

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) into an aluminum or gold DSC pan and hermetically seal it.

-

Measurement Program:

-

Perform a preliminary scan from sub-ambient temperatures to above the melting point to identify phase transitions (e.g., glass transition, melting).

-

To measure Cp, use a three-step program: a. Run a baseline with two empty pans. b. Run a standard (e.g., sapphire) of known mass and Cp. c. Run the sample pan alongside the empty reference pan.

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature. This provides a continuous Cp(T) function. The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or to corroborate experimental findings, computational chemistry provides powerful predictive tools.

Ab Initio and Density Functional Theory (DFT) Calculations

For a molecule like this compound, high-level quantum mechanical calculations can predict its thermochemical properties with considerable accuracy. Methods like G3, G4, or CBS-QB3 are composite methods designed to yield accurate thermochemical data.

-

Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy: A high-level, single-point energy calculation is performed on the optimized geometry to refine the electronic energy.

-

Property Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the cancellation of errors to improve accuracy.

Group Contribution Methods

Group contribution methods, such as the Joback method, provide a rapid means of estimating thermochemical properties.[11] These methods are less accurate than ab initio calculations but are invaluable for initial screening. The molecule is broken down into its constituent functional groups, and the property is estimated by summing the contributions from each group. For this compound, the relevant groups would include >N- (amine), -CH2-, -O- (ether), and >C= and =C-Cl on the aromatic ring.

Part 3: Data Synthesis and Application in Drug Development

The ultimate value of thermochemical data lies in its application to solve real-world challenges in drug development.[1][4]

Summary of Thermochemical Data

The data obtained from the experimental and computational workflows should be compiled into a comprehensive table.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | To Be Determined | Bomb Calorimetry |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To Be Determined | From ΔfH°(l) & ΔvapH° |

| Enthalpy of Fusion | ΔfusH° | To Be Determined | DSC |

| Enthalpy of Vaporization | ΔvapH° | To Be Determined | TGA / Correlation |

| Molar Heat Capacity (liquid, 298.15 K) | Cp(l) | To Be Determined | DSC |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | To Be Determined | Computational |

The Thermodynamic Signature of Drug-Target Binding

The primary goal in lead optimization is to enhance binding affinity (Ka), which is directly related to the Gibbs free energy of binding (ΔG).[3] The relationship ΔG = ΔH - TΔS is central to drug design.[3]

-

ΔG (Gibbs Free Energy): The overall measure of binding affinity. A more negative value indicates stronger binding.

-

ΔH (Enthalpy): Represents the change in heat upon binding. A negative (favorable) ΔH typically reflects the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts.

-

ΔS (Entropy): Represents the change in disorder. Binding is often entropically unfavorable due to the loss of conformational freedom of the ligand and protein. However, the displacement of water molecules from the binding site can provide a favorable entropic contribution (the hydrophobic effect).

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

A full thermodynamic profile, often obtained via Isothermal Titration Calorimetry (ITC), allows for a more nuanced lead optimization strategy. For instance, a compound with a high affinity (favorable ΔG) driven primarily by entropy might be susceptible to failure due to poor specificity. In contrast, optimizing for a strong, favorable binding enthalpy (ΔH) often leads to compounds with higher ligand efficiency and better specificity.[1][3] The intrinsic thermochemical properties of this compound, particularly its gas-phase enthalpy of formation, serve as the baseline for calculating the strain energy and interaction energies that define its binding thermodynamics.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to determining and utilizing the thermochemical data for this compound. By integrating precise experimental calorimetry with validated computational methods, researchers can build a complete energetic profile of this molecule. This profile is not merely a collection of physical constants but a strategic asset, enabling a deeper understanding of molecular stability and driving more intelligent, enthalpy-guided decisions in the complex, high-stakes process of drug discovery and development.

References

- Vertex AI Search. (n.d.). Thermodynamic Studies for Drug Design and Screening - PMC - NIH.

- Vertex AI Search. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide.

- Klebe, G. (2015). The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement?. ChemMedChem, 10(2), 229-31.

-

Cheméo. (2025). 2-(3-Chlorophenyl)ethylamine. Retrieved January 2, 2026, from [Link]

- European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!.

- ResearchGate. (n.d.). (PDF) The application of thermodynamic methods in drug design.

- Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?.

- Solubility of Things. (n.d.). Calorimetry in Measuring Enthalpy Changes.

- Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC - PubMed Central.

- Rossini, F. D. (Ed.). (n.d.). EXPERIMENTAL THERMOCHEMISTRY.

- ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A.

- Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.

- NIH. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

- The Royal Society of Chemistry. (n.d.). Enhancing Drug Quality: The benefits of kinetic and thermodynamic binding data in discovery.

- Wilhoit, R. C., & Shiao, D. (n.d.). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Journal of Chemical & Engineering Data - ACS Publications.

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]